Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

Organocatalysis Asymmetric synthesis Chiral ligand design

Sourcing differentially protected 1,2-diamine building blocks with precise regioisomeric geometry often delays complex syntheses. This N-Cbz-cyclohexane-1,2-diamine scaffold solves this by providing an orthogonally protected core for selective, sequential derivatization. - Vicinal 2-position geometry enables bidentate metal coordination for chiral ligand and catalyst design. - The Cbz group is cleavable under neutral hydrogenolysis, orthogonal to acid-labile protecting groups. - The hydroxyethyl handle supports solid-support immobilization or water-solubilizing group introduction. - Supplied at 98% purity to ensure reliable outcomes in fragment-based screening and multi-step syntheses.

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
Cat. No. B7928664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Molecular FormulaC18H28N2O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H28N2O3/c1-2-20(17-11-7-6-10-16(17)19-12-13-21)18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19,21H,2,6-7,10-14H2,1H3
InChIKeySQLOZRKRYCJWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected 1,2-Cyclohexanediamine Building Block for Medicinal Chemistry


Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS 1353965-02-2, MFCD21095067) is a differentially protected vicinal diamine scaffold belonging to the N-Cbz-cyclohexane-1,2-diamine family . The compound features an orthogonally protected 1,2-diamine core with a benzyl carbamate (Cbz) on one nitrogen (N-ethyl-substituted) and a free secondary amine bearing a 2-hydroxyethyl substituent on the other nitrogen at the cyclohexyl 2-position . With a molecular formula of C₁₈H₂₈N₂O₃ and molecular weight of 320.43 g·mol⁻¹, it carries two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 61.8 Ų, and a predicted LogP of 2.54 . Commercially available at 98% purity , this building block enables selective deprotection and sequential functionalization strategies that are inaccessible with symmetrical or differently protected analogs.

Orthogonal Cbz protection enables hydrogenolysis-based selective deprotection
1,2-Diamine scaffold supports bidentate metal coordination and chelation studies
Ethyl substituent on carbamate nitrogen offers distinct lipophilicity for SAR profiling

Why Substitution with In-Class Analogs Requires Re-validation


The cyclohexyl-1,2-diamine Cbz-carbamate scaffold family encompasses multiple closely related analogs that differ in N-alkyl substitution (methyl, ethyl, isopropyl, cyclopropyl), regioisomeric connectivity (2- vs 4-position), and carbamate protecting group (Cbz vs Boc) . Despite identical molecular formulas (C₁₈H₂₈N₂O₃ for the 4-position regioisomer), these structural variations produce distinct physicochemical properties and, critically, divergent stereochemical and reactivity profiles. Substituting the 2-position ethyl-substituted Cbz building block with a 4-position regioisomer, an N-methyl analog, or a Boc-protected variant alters the spatial orientation of the free secondary amine and hydroxyethyl group, the lipophilicity (ΔLogP and ΔBP), and the chemoselectivity of subsequent deprotection steps [1]. The quantitative evidence below demonstrates that these differences are non-trivial for synthetic route design, chiral catalyst preparation, and structure-activity relationship (SAR) studies relying on precise 1,2-diamine geometry.

1,4‑Regioisomer (CAS 1353964‑92‑7) lacks vicinal 1,2‑diamine geometry; metal chelation behavior may not transfer.
N‑Methyl or N‑isopropyl analogs shift lipophilicity and steric profile; ethyl group provides a distinct LogP contribution that cannot be assumed interchangeable.
Boc‑protected analog (CAS 1353955‑96‑0) uses acid‑labile deprotection; orthogonal Cbz hydrogenolysis sequence may be disrupted, requiring route re‑validation.

Quantitative Differential Evidence vs. Closest Structural Analogs


Regioisomeric Connectivity: 1,2-Diamine vs. 1,4-Diamine Scaffold

The target compound bears the free hydroxyethylamino substituent at the cyclohexyl 2-position, creating a vicinal (1,2) diamine scaffold. In contrast, the 4-position regioisomer (CAS 1353964-92-7) positions the hydroxyethylamino group at the 4-position, forming a 1,4-diamine. The connectivity difference is confirmed by distinct InChI Keys: SQLOZRKRYCJWKC for the target (2-position) vs. SKKRCJCWMVESNM for the 4-position analog . The 1,2-diamine geometry enables bidentate metal chelation and the formation of five-membered metallacycles, a property absent in the 1,4-congener [1]. While both compounds share the identical molecular formula (C₁₈H₂₈N₂O₃) and molecular weight (320.43 g·mol⁻¹), their SMILES strings differ fundamentally: CCN(C1CCCCC1NCCO)C(=O)OCC1=CC=CC=C1 (target, C2-N connectivity) vs. CCN(C1CCC(CC1)NCCO)C(=O)OCC2=CC=CC=C2 (4-position, C4-N connectivity) .

Regioisomeric Connectivity
Data to verify
Target (2‑position): InChI Key SQLOZRKRYCJWKC
4‑position analog: InChI Key SKKRCJCWMVESNM
1,2‑Diamine geometry may support bidentate chelation; 1,4‑diamine lacks five‑membered metallacycle potential.
Based on computed InChI/SMILES comparison; coordination behavior requires experimental validation.
Organocatalysis Asymmetric synthesis Chiral ligand design

N-Alkyl Lipophilicity Gradient: Ethyl vs. Methyl vs. Isopropyl

The N-ethyl substituent on the carbamate nitrogen of the target compound (CAS 1353965-02-2) confers intermediate lipophilicity compared to the N-methyl analog (CAS 1353943-75-5, MW 306.40) and the N-isopropyl analog (CAS 1353961-59-7, MW 334.45) . The target compound exhibits a predicted LogP of 2.54 and a predicted boiling point of 483.5 ± 45.0 °C . The N-methyl analog has a lower predicted boiling point of 472.5 ± 45.0 °C, representing a −11 °C difference (ΔBP ≈ −2.3%) . The N-isopropyl analog (MW +14.0 Da relative to target) adds steric bulk and further increases LogP, with 8 rotatable bonds and a TPSA of 61.8 Ų identical to the target [1]. The N-ethyl group thus occupies a distinct physicochemical niche: more lipophilic than methyl (improved membrane partitioning potential), yet less sterically hindered than isopropyl (reduced risk of steric clash in enzyme binding pockets).

N‑Alkyl Lipophilicity
Class‑level
ΔBP +11 °C vs. N‑methyl; LogP 2.54
Ethyl group provides intermediate lipophilicity and boiling point relative to methyl and isopropyl analogs.
Predicted values (ACD/Labs); confirm experimentally before route commitment.
Physicochemical profiling Medicinal chemistry SAR Chromatographic method development

Orthogonal Protecting Group Strategy: Cbz vs. Boc

The target compound employs a benzyl carbamate (Cbz) protecting group on the N-ethyl carbamate nitrogen, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. The direct Boc analog—Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1353955-96-0, MW 286.41)—uses a tert-butyl carbamate (Boc) group cleaved by acidic conditions (TFA or HCl/dioxane) . This orthogonal reactivity is critical in synthetic sequences where acid-sensitive functionality (e.g., silyl ethers, acetals, certain heterocycles) is present elsewhere in the molecule. The Cbz group also provides UV chromophore (λₘₐₓ ≈ 254 nm) for convenient TLC/HPLC monitoring, a practical advantage absent in Boc-protected intermediates [1]. The molecular weight difference is substantial: ΔMW = +34.02 g·mol⁻¹ (Cbz heavier), affecting gravimetric calculations and stoichiometric reagent ratios.

Protecting Group Orthogonality
Class‑level
Cbz: hydrogenolysis (H₂/Pd‑C)
Boc: acidolysis (TFA/HCl)
ΔMW +34.0 g·mol⁻¹ (Cbz vs. Boc)
Orthogonal deprotection may support multi‑step sequences with acid‑sensitive functionality.
Cbz UV chromophore aids TLC/HPLC monitoring.
Solid-phase peptide synthesis Orthogonal protection Multi-step organic synthesis

Hydrogen Bonding and TPSA in CNS Drug-Like Property Space

The target compound possesses 2 hydrogen bond donors (the secondary amine N–H and the hydroxyethyl O–H), 4 hydrogen bond acceptors (carbamate carbonyl O, carbamate ester O, secondary amine N, and hydroxyethyl O), and a TPSA of 61.8 Ų . This TPSA value falls within the established CNS drug-likeness window (TPSA < 90 Ų for blood-brain barrier penetration, with optimal values typically between 40–70 Ų) [1]. The N-methyl analog (CAS 1353943-75-5) shares the same HBD/HBA count and a comparable TPSA (also predicted at 61.8 Ų) . The N-isopropyl analog (CAS 1353961-59-7) also exhibits TPSA of 61.8 Ų [2]. Thus, across the N-alkyl series, TPSA is conserved, while LogP and steric parameters vary—making N-alkyl selection the primary lever for modulating lipophilicity without altering hydrogen bonding capacity. The 4-position regioisomer may exhibit a subtly different three-dimensional presentation of the HBD/HBA functionalities due to altered spatial geometry of the hydroxyethylamino group .

Hydrogen Bonding & TPSA
Class‑level
TPSA 61.8 Ų (2 HBD, 4 HBA)
Conserved TPSA across N‑alkyl series; within reported CNS drug‑likeness window.
General guideline; not a predictor of BBB penetration.
Drug-likeness prediction CNS drug design ADME property optimization

Commercial Purity and Single-Source Traceability

The target compound is commercially available at a certified purity of 98% (Leyan, Product No. 1775452) , with an alternative supplier (CymitQuimica/Biosynth, Ref. 10-F083613) offering a minimum purity of 95% . The close structural analog [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS 1353943-75-5) is also offered at 98% purity (Leyan, Product No. 1775441) . Fluorochem (Cat. No. 083613) lists the target compound at a premium price point (approximately ¥15,268 per 500 mg including VAT) . The MDL number MFCD21095067 provides unambiguous database indexing . The compound is classified with GHS07 hazard pictogram, with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, requiring standard laboratory handling precautions .

Commercial Purity
Specification review
98% (Leyan 1775452); MDL MFCD21095067
MDL‑indexed 98% purity supports batch‑to‑batch consistency in SAR studies.
Pricing differs from N‑methyl analog; verify current supplier status.
Chemical procurement Quality assurance Reproducibility in medicinal chemistry

Stereochemical Complexity and Procurement Considerations

The 2-position substitution pattern on the cyclohexyl ring generates two stereogenic centers: the carbon bearing the Cbz-carbamate (C1) and the carbon bearing the hydroxyethylamino substituent (C2). This creates potential cis/trans diastereomer pairs, each of which exists as a pair of enantiomers (four stereoisomers total) . In contrast, the 4-position regioisomer (CAS 1353964-92-7) also has two stereocenters but they are arranged in a 1,4-relationship, producing distinct diastereomeric ratios with different physical and biological properties . The (1R,4R)-stereodefined variant of the 4-position analog is commercially available (CymitQuimica Ref. 10-F083612), demonstrating market recognition of stereochemical requirements . The target compound as listed (CAS 1353965-02-2) is assumed to be a racemic mixture of unspecified relative configuration, a critical consideration for procurement when stereochemical integrity is required . Published syntheses of mono-Cbz-protected cyclohexane-1,2-diamines typically start from enantiopure cis- or trans-cyclohexane-1,2-diamine, enabling stereocontrolled access .

Stereochemical Complexity
Data to verify
Two stereocenters; racemic mixture, relative configuration unspecified
Stereochemical identity requires verification for enantioselective applications.
Stereodefined 4‑position analog commercially available, but 1,2‑geometry may be essential.
Chiral pool synthesis Enantioselective catalysis Diastereomer separation

Optimal Research and Industrial Application Scenarios


Enantioselective Organocatalyst Synthesis

The vicinal 1,2-diamine geometry of the target compound—confirmed by its 2-position connectivity and InChI Key SQLOZRKRYCJWKC [1]—enables bidentate metal coordination and five-membered metallacycle formation, a prerequisite for chiral ligand design in asymmetric catalysis. After selective Cbz deprotection via hydrogenolysis, the free N-ethylamine can be further functionalized to generate N,N′-dialkylated cyclohexane-1,2-diamine organocatalysts, which have demonstrated enantioselectivities up to 98% ee in conjugate addition reactions . The hydroxyethyl substituent on the second nitrogen provides an additional handle for immobilization on solid supports or for introducing water-solubilizing groups without compromising the 1,2-diamine chelation core . This scenario exploits the 2-position regiospecificity (Evidence Item 1) and the orthogonal Cbz protection strategy (Evidence Item 3).

CNS Hit-to-Lead Optimization with N-Alkyl LogP Tuning

With a LogP of 2.54 and TPSA of 61.8 Ų—positioned optimally within the CNS drug-likeness window (TPSA 40–70 Ų) [1]—the target compound serves as an advanced intermediate for constructing lead-like libraries targeting CNS receptors. The N-ethyl group provides a +11 °C boiling point increment and corresponding lipophilicity gain over the N-methyl analog (BP 472.5 °C, LogP lower) , while avoiding the steric penalty of the N-isopropyl variant (MW +14 Da) . Sequential deprotection of Cbz followed by reductive amination or amide coupling at the secondary amine enables systematic exploration of vector diversity while maintaining the conserved TPSA of 61.8 Ų across analogs (Evidence Items 2 and 4).

Orthogonally Protected 1,2-Diamine Libraries for FBDD

The target compound's Cbz group is cleavable under neutral hydrogenolysis conditions (H₂, Pd/C), which is orthogonal to the acid-labile Boc protection commonly used on other amine handles in multi-functional synthetic intermediates [1]. This orthogonality (Evidence Item 3) allows the compound to be incorporated into complex molecular architectures where selective, sequential deprotection is required—for example, in fragment ligation strategies or in the synthesis of bifunctional degrader molecules (PROTACs) where two distinct ligands must be connected via a linker. The 98% commercial purity specification ensures that fragment library members are produced with the high purity necessary for reliable biophysical screening (SPR, TSA, X-ray crystallography).

Chiral Pool Building Blocks for Beta-3 Adrenergic Modulators

The hydroxyethylamino-cyclohexyl pharmacophore is a recognized structural motif in beta-3 adrenergic receptor agonists, as exemplified by GS-332 (Sodium (2R)-[3-[3-[2-(3-chlorophenyl)-2-hydroxyethylamino]cyclohexyl]phenoxy]acetate), which demonstrated greater selectivity for increasing urinary storage volume over inhibiting bladder contractile force compared to clenbuterol in in vivo rat cystometry studies [1]. The target compound, bearing the core hydroxyethylamino-cyclohexyl substructure with a protected Cbz-ethylamino handle at the 2-position, provides a versatile starting point for exploring SAR around the cyclohexyl ring substitution pattern (Evidence Item 1). The stereochemical complexity (two chiral centers, complexity index 345 ) necessitates careful procurement of stereodefined material if stereospecific biological activity is desired (Evidence Item 6).

Application
Selection Property
Validation Focus
Enantioselective organocatalyst research
1,2‑Diamine scaffold; Cbz deprotection
Chelation geometry, deprotection selectivity
CNS hit‑to‑lead LogP profiling
N‑Ethyl lipophilicity (LogP 2.54)
TPSA conservation, steric differentiation vs. methyl/isopropyl
Orthogonal 1,2‑diamine fragment libraries
Cbz/Boc orthogonality
Chemoselective deprotection sequence
Beta‑3 adrenergic modulator research
Hydroxyethylamino‑cyclohexyl core
Stereochemical integrity, chiral purity
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